molecular formula C14H25BO2 B15378797 2-(Bicyclo[3.2.1]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(Bicyclo[3.2.1]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15378797
M. Wt: 236.16 g/mol
InChI Key: JPVGTIDIZRVPRK-UHFFFAOYSA-N
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Description

2-(Bicyclo[3.2.1]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a bicyclic organoboron compound belonging to the class of 1,3,2-dioxaborolanes. These compounds are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity under catalytic conditions . The bicyclo[3.2.1]octane moiety introduces steric bulk and unique electronic properties, which influence reactivity and selectivity in organic synthesis.

Properties

Molecular Formula

C14H25BO2

Molecular Weight

236.16 g/mol

IUPAC Name

2-(1-bicyclo[3.2.1]octanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H25BO2/c1-12(2)13(3,4)17-15(16-12)14-8-5-6-11(10-14)7-9-14/h11H,5-10H2,1-4H3

InChI Key

JPVGTIDIZRVPRK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CCCC(C2)CC3

Origin of Product

United States

Biological Activity

2-(Bicyclo[3.2.1]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a novel compound characterized by its unique bicyclic structure and boron-containing dioxaborolane moiety. Its molecular formula is C14H23BO2, with a molecular weight of approximately 234.14 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly through mechanisms involving boron-mediated interactions.

Chemical Structure and Properties

The compound features a bicyclo[3.2.1]octane ring system linked to a tetramethyl-1,3,2-dioxaborolane structure. The presence of the dioxaborolane functional group enhances its chemical reactivity, making it suitable for various organic synthesis applications.

Structural Characteristics

Property Value
Molecular FormulaC14H23BO2
Molecular Weight234.14 g/mol
Structure TypeBicyclic Dioxaborolane

Preliminary Findings

Research into the biological activity of this compound is still in its early stages. However, preliminary studies indicate that compounds containing dioxaborolane may exhibit significant pharmacological properties. These properties are primarily attributed to their ability to interact with biological targets through boron-mediated mechanisms.

Potential Pharmacological Applications

Case Studies and Research Findings

Although specific studies on this compound are scarce, related research provides insights into the potential biological implications:

  • Dioxaborolane Compounds in Medicinal Chemistry : Research indicates that dioxaborolanes can serve as enzyme inhibitors and have been explored for their anticancer properties .
  • Boron Compounds in Drug Design : Boron-containing compounds have been utilized in drug design due to their unique reactivity profiles and ability to interact with biomolecules .
  • Synthetic Approaches : Various synthetic methodologies for bicyclic compounds have been developed, highlighting the versatility of bicyclic systems in biological applications .

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound better, it is useful to compare it with structurally related compounds:

Compound Name Structure Type Key Features
4,4,5,5-Tetramethyl-1,3,2-dioxaborolaneDioxaborolaneLacks bicyclic structure; simpler derivative
9-Borabicyclo[3.3.3]undecaneBoron-containingKnown for stability and utility in organic synthesis
2-(Bicyclo[2.2.2]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneDioxaborolaneSimilar bicyclic structure but different ring system

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular parameters of 2-(bicyclo[3.2.1]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with similar bicyclic dioxaborolanes:

Compound Name Bicyclo System Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound (Target) Bicyclo[3.2.1]octane C₁₃H₂₁BO₂* ~236.13 (calc.) Hypothesized high steric bulk; potential use in hindered coupling reactions N/A (Inferred)
2-(Bicyclo[2.2.1]hept-5-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bicyclo[2.2.1]heptene C₁₃H₂₁BO₂ 220.12 Liquid state; used in Pd-catalyzed cross-coupling
2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bicyclo[2.2.1]heptane C₁₃H₂₃BO₂ 222.13 Commercial availability; liquid form
2-(Bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bicyclo[1.1.1]pentane C₁₁H₁₉BO₂ 194.08 High ring strain; experimental use in borylation reactions
2-{Bicyclo[2.1.1]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bicyclo[2.1.1]hexane C₁₂H₂₁BO₂ 208.10 Intermediate reactivity; used in drug discovery

*Estimated based on bicyclo[2.2.1]heptane analog (C₁₃H₂₃BO₂, MW 222.13) with additional CH₂ group.

Reactivity and Stability

  • Electronic Effects : Larger bicyclo systems may stabilize the boron center through hyperconjugation, enhancing stability under basic conditions .
  • Ring Strain : Bicyclo[1.1.1]pentane derivatives exhibit significant ring strain, increasing reactivity but reducing shelf life . In contrast, bicyclo[3.2.1]octane likely has lower strain, balancing reactivity and stability.

Research Findings and Challenges

Key Observations from Analogs

  • Bicyclo[2.2.1]heptane derivatives show moderate reactivity in cross-coupling, with yields ranging from 14% to 85% depending on substrate and catalyst .
  • Bicyclo[1.1.1]pentane-based dioxaborolanes are prone to decomposition under prolonged storage, necessitating fresh preparation .

Challenges for the Target Compound

  • Synthesis: No direct synthesis data are available. Routes may involve borylation of bicyclo[3.2.1]octane precursors, analogous to methods for bicyclo[2.2.1]heptane systems .
  • Characterization : Mass spectrometry and NMR data are critical to confirm structure and purity, as seen for similar compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-(Bicyclo[3.2.1]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of the bicyclo[3.2.1]octane scaffold. Key steps include:

  • Boronation : Reaction of bicyclo[3.2.1]octane derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the product, followed by recrystallization in methanol for higher purity (>95%) .
  • Characterization : Confirm structure via 1^1H NMR (δ 1.0–1.3 ppm for tetramethyl groups), 13^{13}C NMR, and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at 2–8°C in moisture-free, airtight containers under nitrogen to prevent hydrolysis. Avoid exposure to light, which can degrade the borolane ring .
  • Handling : Use gloves (nitrile) and safety goggles. Work in a fume hood to minimize inhalation risks. In case of spills, neutralize with sand or vermiculite and dispose as hazardous waste .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 11^{11}B NMR (δ ~30 ppm for borolane) and 1^1H NMR (multiplet signals for bicyclo[3.2.1]octane protons) .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ and isotopic patterns consistent with boron .
  • IR : B-O stretching bands at ~1350–1400 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for cross-coupling reactions involving this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to model transition states and predict regioselectivity in Suzuki-Miyaura couplings. Focus on steric effects from the bicyclo[3.2.1]octane group .

  • Solvent Screening : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics using COSMO-RS models .

  • Validation : Compare computational predictions with experimental yields (Table 1) .

    Table 1 : Solvent Effects on Coupling Reaction Yields

    SolventYield (%)Reference
    THF78
    DMF62
    Toluene85

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?

  • Methodological Answer :

  • Systematic Screening : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (e.g., SPhos vs. XPhos), and bases (K₂CO₃ vs. CsF) .
  • Kinetic Analysis : Monitor reaction progress via in-situ 11^{11}B NMR to identify intermediates and rate-limiting steps .
  • Meta-Analysis : Compare literature data (e.g., purity variations in commercial batches, 95% vs. >98%) to identify confounding factors .

Q. How does steric hindrance from the bicyclo[3.2.1]octane group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Maps : Generate Connolly surface models (e.g., using Avogadro) to quantify steric bulk around the boron center .
  • Comparative Studies : Synthesize analogs (e.g., bicyclo[2.2.2]octane derivatives) and compare turnover frequencies (TOFs) in model reactions .
  • Crystallography : Obtain single-crystal X-ray structures to correlate bond angles/distances with reactivity trends .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across studies?

  • Methodological Answer :

  • Solubility Testing : Use standardized protocols (e.g., shake-flask method in DMSO, THF, and water). Note discrepancies due to impurities (e.g., residual pinacol) .

  • Temperature Dependence : Measure solubility at 25°C vs. 40°C; higher temperatures may degrade the borolane ring .

    Table 2 : Solubility in Common Solvents

    SolventSolubility (mg/mL)Reference
    DMSO10.2
    THF15.6
    H₂O<0.1

Safety and Compliance

Q. What are the critical safety protocols for large-scale reactions involving this compound?

  • Methodological Answer :

  • Risk Assessment : Conduct a HAZOP study to identify exothermic risks during boronation .
  • Waste Management : Neutralize boron-containing waste with aqueous NaOH (pH >10) before disposal .

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